Methyl 4-methylpyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

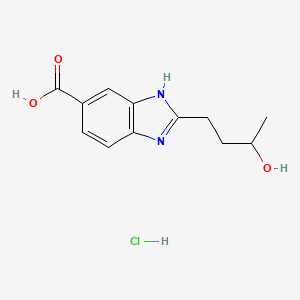

Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which are five-membered lactam rings with nitrogen as one of the atoms. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to methyl 4-methylpyrrolidine-3-carboxylate, has been explored in several studies. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, yielding significant enantiomeric excess and demonstrating the potential for creating similar compounds with high stereochemical control . Additionally, a large-scale preparation of

Wissenschaftliche Forschungsanwendungen

Asymmetric Michael Additions and Catalysis : Methyl 4-aminopyrrolidine-2-carboxylate esters, related to Methyl 4-methylpyrrolidine-3-carboxylate, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These esters, derived from L-series natural amino acids, provide a way to modulate asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis of Pharmaceutical Intermediates : Research has shown that compounds like 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, synthesized from similar structures, are important for the large-scale production of pharmaceuticals, demonstrating a simple, mild, and scalable process (Cheng Qing-fang, 2005).

Trail Pheromone in Insect Physiology : Methyl 4-methylpyrrole-2-carboxylate has been identified as a volatile trail pheromone in leaf-cutting ants, Atta cephalotes. This discovery is significant in understanding insect communication and behavior (Riley, Silverstein, Carroll, & Carroll, 1974).

Development of Novel Heterocycles : Studies have explored the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from N-protected α-amino acids, demonstrating their utility in creating functionalized heterocycles (Grošelj et al., 2013).

Medicinal Chemistry Applications : Methyl 4-fluoropyrrolidine-2-carboxylates, which are structurally related to Methyl 4-methylpyrrolidine-3-carboxylate, find use in medicinal chemistry as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Neuroprotective Drugs : The compound Aminopyrrolidine-2R,4R-dicarboxylated (related to Methyl 4-methylpyrrolidine-3-carboxylate) was found to be protective against excitotoxic neuronal death, suggesting its potential in developing neuroprotective drugs (Battaglia et al., 1998).

Synthesis of α-Aminopyrrole Derivatives : A study on the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones revealed a novel method for producing pyrrole-containing products, important in pharmaceutical and chemical industries (Galenko et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYSKSUNLWRSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408136 |

Source

|

| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpyrrolidine-3-carboxylate | |

CAS RN |

885952-88-5 |

Source

|

| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)